molecular formula C16H14F4N2O B12852837 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole

3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole

Cat. No.: B12852837
M. Wt: 326.29 g/mol
InChI Key: ASVPJJHIXZTJTL-UHFFFAOYSA-N
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Description

3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole: is a synthetic organic compound with the molecular formula C16H14F4N2O and a molecular weight of 326.29 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a trifluorobutynyl group attached to an indazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of reagents such as n-BuLi (n-butyllithium) and triisopropyl borate . The mixture is cooled to 0°C, and the reagents are added dropwise to ensure controlled reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole involves its interaction with molecular targets such as enzymes and receptors . The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects . The pathways involved may include signal transduction and metabolic processes , depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine and trifluorobutynyl groups in 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability . These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H14F4N2O

Molecular Weight

326.29 g/mol

IUPAC Name

3-fluoro-1-(oxan-2-yl)-5-(4,4,4-trifluorobut-1-ynyl)indazole

InChI

InChI=1S/C16H14F4N2O/c17-15-12-10-11(4-3-8-16(18,19)20)6-7-13(12)22(21-15)14-5-1-2-9-23-14/h6-7,10,14H,1-2,5,8-9H2

InChI Key

ASVPJJHIXZTJTL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C#CCC(F)(F)F)C(=N2)F

Origin of Product

United States

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